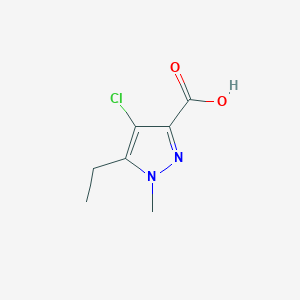
4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H9ClN2O2 . It is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position, an ethyl group at the 5-position, and a methyl group at the 1-position. This compound is known for its utility in the synthesis of various antimicrobial agents .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves a two-step process:
Formation of 4-chloro-3-ethyl-1-methylpyrazole: This step involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base.
Carboxylation: The intermediate product is then reacted with formic acid in the presence of a catalyst to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions: 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Esterification: Alcohols and acid catalysts like sulfuric acid are used.
Major Products:
Substitution Products: Various substituted pyrazoles.
Oxidation Products: Oxidized derivatives of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole compound.
科学的研究の応用
4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in inhibiting specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating bacterial infections.
Industry: It is used in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound targets microbial enzymes and proteins, disrupting their normal function.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, leading to their inhibition or death.
類似化合物との比較
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 3-methyl-1H-pyrazole-5-carboxylic acid
Comparison:
- 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester differs by having an ester group instead of a carboxylic acid group, affecting its reactivity and solubility.
- 3-methyl-1H-pyrazole-5-carboxylic acid lacks the chlorine and ethyl substitutions, resulting in different chemical behavior and applications .
特性
分子式 |
C7H9ClN2O2 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC名 |
4-chloro-5-ethyl-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12) |
InChIキー |
LCRPCRXRYZHZKK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=NN1C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
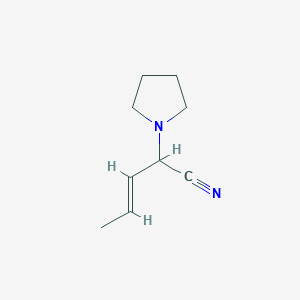

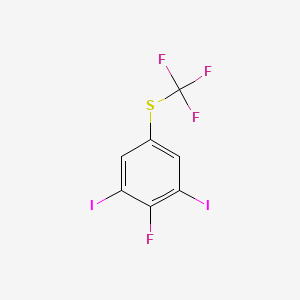
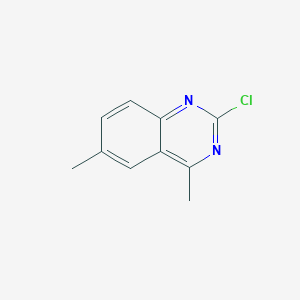
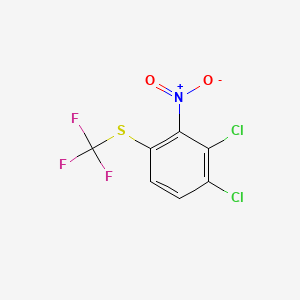
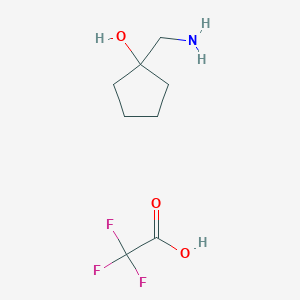
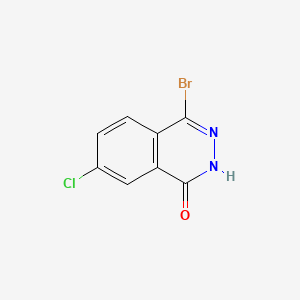
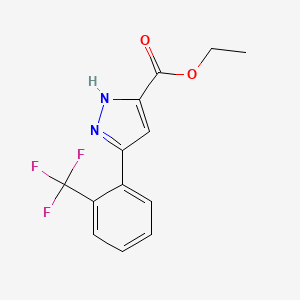
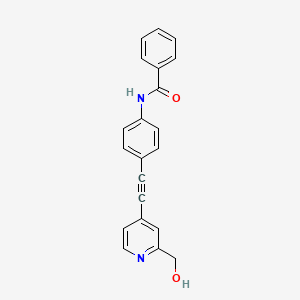
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)


![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
